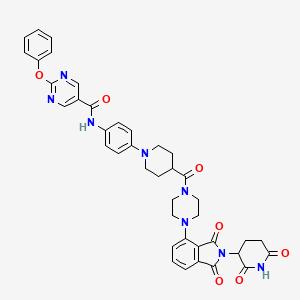

Protac(H-pgds)-7

Descripción

BenchChem offers high-quality Protac(H-pgds)-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protac(H-pgds)-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C40H38N8O7 |

|---|---|

Peso molecular |

742.8 g/mol |

Nombre IUPAC |

N-[4-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C40H38N8O7/c49-33-14-13-32(36(51)44-33)48-38(53)30-7-4-8-31(34(30)39(48)54)46-19-21-47(22-20-46)37(52)25-15-17-45(18-16-25)28-11-9-27(10-12-28)43-35(50)26-23-41-40(42-24-26)55-29-5-2-1-3-6-29/h1-12,23-25,32H,13-22H2,(H,43,50)(H,44,49,51) |

Clave InChI |

KQNXUQJGOJWQGL-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |

Origen del producto |

United States |

Foundational & Exploratory

Protac(H-pgds)-7: An In-Depth Technical Guide to E3 Ligase Recruitment and Target Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC®(H-PGDS)-7 is a highly potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS).[1][2] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in various inflammatory and allergic diseases. By co-opting the ubiquitin-proteasome system, Protac(H-pgds)-7 offers a novel therapeutic modality to downregulate H-PGDS activity through its targeted degradation. This technical guide provides a comprehensive overview of the E3 ligase recruitment mechanism, quantitative performance data, and detailed experimental protocols relevant to the characterization of Protac(H-pgds)-7.

Core Mechanism: E3 Ligase Recruitment

Protac(H-pgds)-7 is a chimeric molecule comprising a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (pomalidomide).[2][3] Its mechanism of action relies on the formation of a ternary complex between H-PGDS, Protac(H-pgds)-7, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of H-PGDS. The resulting polyubiquitinated H-PGDS is then recognized and degraded by the 26S proteasome. The development of Protac(H-pgds)-7 was guided by in silico docking simulations to optimize the geometry of the ternary complex, leading to its remarkable potency.[4][5]

Quantitative Performance Data

The efficacy of Protac(H-pgds)-7 has been primarily characterized by its degradation capability. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Incubation Time | Reference |

| DC50 | 17.3 pM | KU812 | 24 hours | [1][2] |

| Binding Affinity (IC50) to H-PGDS of PROTAC-1 * | 45.1 ± 3.7 nM | In vitro | N/A | [6] |

Note: The binding affinity for the H-PGDS ligand TFC-007, a component of Protac(H-pgds)-7, is reported for a related compound, PROTAC-1. Specific binding affinity data for Protac(H-pgds)-7 to H-PGDS and CRBN, as well as Dmax and kinetic parameters, are not yet publicly available.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Protac(H-pgds)-7 and a typical experimental workflow for evaluating its degradation activity.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of PROTAC activity. The following are representative methodologies for key experiments.

Cellular Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 value of Protac(H-pgds)-7 in a relevant cell line.

-

Cell Culture:

-

Culture KU812 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

-

PROTAC Treatment:

-

Prepare a serial dilution of Protac(H-pgds)-7 in DMSO, and then dilute further in cell culture medium to the final desired concentrations.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Protac(H-pgds)-7. Include a DMSO-only vehicle control.

-

-

Incubation and Cell Lysis:

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Normalize the protein concentrations for all samples.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H-PGDS overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H-PGDS band intensity to the loading control.

-

Plot the normalized H-PGDS levels against the logarithm of the Protac(H-pgds)-7 concentration and fit the data to a dose-response curve to determine the DC50 value.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination machinery.

-

Reaction Setup:

-

In a microcentrifuge tube, combine recombinant human H-PGDS, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).

-

Add recombinant CRBN/DDB1 complex.

-

Add Protac(H-pgds)-7 at the desired concentration. Include a no-PROTAC control.

-

-

Ubiquitination Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by Western blotting using an anti-H-PGDS antibody to detect the appearance of higher molecular weight bands corresponding to ubiquitinated H-PGDS. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

-

Ternary Complex Formation Assay (Fluorescence Polarization)

This biophysical assay can be used to measure the binding affinity and cooperativity of the ternary complex formation.

-

Materials:

-

Fluorescently labeled ligand for either H-PGDS or CRBN.

-

Purified recombinant H-PGDS and CRBN/DDB1 proteins.

-

Protac(H-pgds)-7.

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well black plate, add a fixed concentration of the fluorescently labeled ligand and one of the proteins (e.g., H-PGDS).

-

Add increasing concentrations of Protac(H-pgds)-7.

-

Add a fixed concentration of the second protein (CRBN/DDB1).

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the Protac(H-pgds)-7 concentration.

-

The data can be fitted to a suitable binding model to determine the dissociation constant (Kd) for the ternary complex formation.

-

Conclusion

Protac(H-pgds)-7 represents a significant advancement in the targeted degradation of H-PGDS, demonstrating picomolar potency in cellular assays. Its mechanism, centered on the recruitment of the CRBN E3 ligase, highlights the power of the PROTAC technology to address challenging drug targets. The experimental protocols detailed in this guide provide a framework for researchers to further characterize Protac(H-pgds)-7 and develop next-generation degraders with improved therapeutic potential. Further studies are warranted to fully elucidate the binding kinetics and in vivo efficacy of this promising molecule.

References

- 1. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hematopoietic Prostaglandin D Synthase (H-PGDS) Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Given its central role in these pathways, the regulation of H-PGDS activity and expression is of significant interest for therapeutic intervention. While transcriptional regulation of H-PGDS is known, post-translational mechanisms controlling its stability are critical for a rapid and fine-tuned modulation of PGD2 production. This technical guide provides a comprehensive overview of the H-PGDS degradation pathway, focusing on the core mechanism, experimental protocols for its study, and the current state of knowledge in the field.

The Core Degradation Pathway: Calcium-Dependent Ubiquitination and Proteasomal Degradation

The primary pathway for H-PGDS degradation is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca2+]). This leads to the ubiquitination of H-PGDS and its subsequent degradation by the 26S proteasome.

Mechanism of Degradation

Under basal conditions, H-PGDS is a stable protein.[1] However, upon stimulation with agents that elevate intracellular [Ca2+], such as calcium ionophores (e.g., A23187) or physiological agonists like ADP, H-PGDS is rapidly targeted for degradation.[1][2] This process is dependent on the ubiquitin-proteasome system (UPS). The key steps are:

-

Calcium Influx: An increase in intracellular [Ca2+] is the initiating signal. This can be triggered experimentally with ionophores or physiologically by agonists that mobilize calcium stores. Chelation of intracellular calcium with agents like EGTA blocks H-PGDS degradation, demonstrating the essential role of this ion.[2]

-

Ubiquitination: Following the rise in [Ca2+], H-PGDS is poly-ubiquitinated. This involves the covalent attachment of a chain of ubiquitin molecules, which acts as a recognition signal for the proteasome. The appearance of high-molecular-weight ubiquitinated H-PGDS species can be observed shortly after calcium stimulation, particularly when the proteasome is inhibited.[2]

-

Proteasomal Degradation: The poly-ubiquitinated H-PGDS is then recognized and degraded by the 26S proteasome, leading to a rapid decrease in the cellular levels of the enzyme.[2]

A critical but as yet unidentified component of this pathway is the specific E3 ubiquitin ligase responsible for recognizing H-PGDS in a calcium-dependent manner. While it is known that some E3 ligases are regulated by calcium or calcium-binding proteins, the specific ligase for H-PGDS has not been elucidated in the current literature.[3]

The development of Proteolysis Targeting Chimeras (PROTACs) for H-PGDS has provided a synthetic means to induce its degradation. For instance, PROTAC(H-PGDS)-1 is a chimeric molecule that links an H-PGDS inhibitor (TFC-007) to a ligand for the E3 ligase cereblon (CRBN), thereby artificially inducing the ubiquitination and degradation of H-PGDS.[4][5][6] This further confirms that H-PGDS is susceptible to UPS-mediated degradation if targeted by an E3 ligase.

Signaling Pathway Diagram

Quantitative Data

The degradation of H-PGDS is a rapid process. The following table summarizes the key quantitative data available from studies on H-PGDS degradation in human megakaryocytic MEG-01 cells.

| Parameter | Condition | Value | Cell Line | Reference |

| Protein Half-life | Basal (no stimulation) | Stable for at least 240 min | MEG-01 | |

| + Calcium Ionophore (A23187) | < 120 min | MEG-01 | [1] | |

| Time to Accumulation (with Proteasome Inhibitor) | + A23187 + MG132 | Accumulation within 30 min | MEG-01 | [1] |

| Time to Ubiquitination (with Proteasome Inhibitor) | + A23187 + MG132 | Detected within 60 min | MEG-01 | [1] |

| PROTAC-induced Degradation (DC50) | PROTAC(H-PGDS)-7 (24h) | 17.3 pM | KU812 | [4] |

Experimental Protocols

Studying the H-PGDS degradation pathway involves several key experimental techniques. Below are detailed methodologies for these experiments.

Cycloheximide (CHX) Chase Assay for H-PGDS Half-Life Determination

This protocol is designed to measure the rate of H-PGDS degradation by inhibiting new protein synthesis.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Culture human megakaryocytic MEG-01 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). To enhance H-PGDS expression, cells can be pre-treated with 10 nM phorbol 12-myristate 13-acetate (TPA) for 16 hours.[7]

-

Alternatively, HEK293T cells transiently transfected with an H-PGDS expression vector can be used.

-

-

Treatment:

-

Prepare a stock solution of Cycloheximide (CHX) in DMSO. The final concentration in the culture medium should be between 50-100 µg/mL. The optimal concentration should be determined empirically for each cell line to ensure effective protein synthesis inhibition without inducing significant cytotoxicity.

-

To induce degradation, treat the cells with a calcium ionophore such as 1 µM A23187. A control group without A23187 should be run in parallel.

-

Add CHX and A23187 to the cell cultures simultaneously.

-

-

Time Course and Lysis:

-

Collect cell samples at various time points after treatment (e.g., 0, 30, 60, 120, 240 minutes).

-

For each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Resolve equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for H-PGDS (numerous commercial antibodies are available) and a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for H-PGDS and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the H-PGDS signal to the loading control for each time point.

-

Plot the normalized H-PGDS levels (as a percentage of the 0-minute time point) against time.

-

Calculate the half-life of H-PGDS from the degradation curve.

-

In Vivo Ubiquitination Assay

This assay is used to detect the poly-ubiquitination of H-PGDS in cells.

Workflow Diagram:

Methodology:

-

Cell Treatment:

-

Culture MEG-01 or H-PGDS-expressing HEK293T cells as described above. For HEK293T cells, co-transfection with a plasmid encoding HA-tagged ubiquitin can enhance the signal.

-

Pre-treat the cells with a proteasome inhibitor, such as 10 µM MG132, for at least 1 hour to allow for the accumulation of ubiquitinated proteins.

-

Stimulate the cells with 1 µM A23187 for a period of 1 to 4 hours in the continued presence of MG132.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS containing 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).

-

Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate for 10 minutes to ensure complete denaturation.

-

-

Immunoprecipitation (IP):

-

Dilute the denatured lysate at least 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) to reduce the SDS concentration to a level that does not interfere with antibody binding.

-

Add an anti-H-PGDS antibody to the diluted lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them extensively with a non-denaturing wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) to detect the poly-ubiquitinated H-PGDS, which will appear as a high-molecular-weight smear.

-

As a control, a parallel blot can be probed with an anti-H-PGDS antibody to confirm the immunoprecipitation of H-PGDS.

-

Future Research Directions and Unanswered Questions

The understanding of the H-PGDS degradation pathway has advanced significantly, yet several key questions remain:

-

Identification of the Endogenous E3 Ligase: The most critical next step is the identification of the specific E3 ubiquitin ligase(s) that target H-PGDS for degradation in response to elevated intracellular calcium. This could be achieved through techniques such as co-immunoprecipitation of H-PGDS followed by mass spectrometry (IP-MS) to identify interacting proteins, or through screening of E3 ligase libraries.

-

Upstream Signaling Cascade: The signaling intermediates that link the increase in intracellular calcium to the activation of the H-PGDS-specific E3 ligase are unknown. Investigating the role of calcium-dependent kinases (e.g., CaMKII) or phosphatases (e.g., calcineurin) in this process would provide a more complete picture of the regulatory pathway.

-

Physiological and Pathophysiological Relevance: The physiological contexts in which this rapid degradation of H-PGDS occurs need to be further explored. Does this pathway play a role in the resolution of allergic inflammation or in other PGD2-mediated processes? Could dysregulation of this pathway contribute to diseases characterized by PGD2 overproduction?

Conclusion

The degradation of H-PGDS via the calcium-dependent ubiquitin-proteasome system represents a crucial mechanism for the post-translational regulation of PGD2 synthesis. This pathway allows for a rapid down-regulation of H-PGDS levels, providing a tight control over the production of this potent lipid mediator. While the core components of this degradation pathway have been elucidated, the identity of the specific E3 ubiquitin ligase remains a key unanswered question. Further research in this area will not only enhance our fundamental understanding of prostaglandin biology but may also open up new avenues for therapeutic intervention in inflammatory and allergic diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this important regulatory pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Hematopoietic Prostaglandin D Synthase/HPGDS Antibody - BSA Free (NBP1-54625): Novus Biologicals [novusbio.com]

- 3. Rapid degradation of cyclooxygenase-1 and hematopoietic prostaglandin D synthase through ubiquitin–proteasome system in response to intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MG-132 | Cell Signaling Technology [cellsignal.com]

- 7. molbiolcell.org [molbiolcell.org]

The Critical Role of Cereblon in the Potent Activity of PROTAC(H-PGDS)-7: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PROTAC(H-PGDS)-7 has emerged as a highly potent degrader of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. This technical guide delves into the integral role of the E3 ubiquitin ligase cereblon (CRBN) in the mechanism of action of PROTAC(H-PGDS)-7. By forming a ternary complex between H-PGDS and cereblon, PROTAC(H-PGDS)-7 hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to achieve targeted degradation of H-PGDS. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in the field of targeted protein degradation and drug development.

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely. PROTAC(H-PGDS)-7 is a novel heterobifunctional molecule designed to specifically degrade H-PGDS, an enzyme implicated in various inflammatory and allergic diseases.[1] This guide focuses on the pivotal role of cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, in mediating the potent and selective degradation of H-PGDS by PROTAC(H-PGDS)-7.

Mechanism of Action: The Cereblon-Mediated Degradation of H-PGDS

PROTAC(H-PGDS)-7 is composed of a ligand that binds to H-PGDS (a derivative of the inhibitor TFC-007) and a ligand that recruits cereblon (pomalidomide), connected by a chemical linker.[2] The primary mechanism of action involves the formation of a ternary complex between PROTAC(H-PGDS)-7, H-PGDS, and cereblon. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of H-PGDS. The resulting polyubiquitinated H-PGDS is then recognized and degraded by the 26S proteasome.

dot

Figure 1: Mechanism of PROTAC(H-PGDS)-7 mediated H-PGDS degradation.

Quantitative Data

The efficacy of PROTAC(H-PGDS)-7 is underscored by its potent activity at picomolar concentrations. The following tables summarize the key quantitative data available for PROTAC(H-PGDS)-7 and its constituent components.

Table 1: Degradation Efficacy of PROTAC(H-PGDS)-7

| Parameter | Value | Cell Line | Reference |

| DC50 | 17.3 pM | KU812 | [3] |

Table 2: Binding Affinities

| Ligand | Target | Assay | IC50 / Kd | Reference |

| PROTAC(H-PGDS)-7 | H-PGDS | Fluorescence Polarization | 45.1 ± 3.7 nM | |

| TFC-007 | H-PGDS | Enzyme Inhibition | 83 nM | [4] |

| Pomalidomide | Cereblon | Competitive Binding | ~2 µM (IC50) | [5] |

| Pomalidomide | Cereblon | Isothermal Titration Calorimetry | ~157 nM (Kd) | [6] |

Ternary Complex Formation:

While direct biophysical characterization of the PROTAC(H-PGDS)-7-induced ternary complex (H-PGDS : PROTAC(H-PGDS)-7 : CRBN) is not yet publicly available, the exceptional potency of the degrader strongly suggests the formation of a stable and productive ternary complex. The efficiency of this complex is a critical determinant of the subsequent ubiquitination and degradation of H-PGDS. Further studies employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are warranted to quantify the dissociation constant (Kd) and cooperativity (α) of this ternary complex.

H-PGDS Signaling Pathway

H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent inflammatory mediator. Understanding the H-PGDS signaling pathway provides context for the therapeutic potential of its degradation.

dot

Figure 2: Simplified H-PGDS signaling pathway in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PROTAC(H-PGDS)-7.

Western Blotting for H-PGDS Degradation

This protocol is designed to quantify the reduction of H-PGDS protein levels in cells treated with PROTAC(H-PGDS)-7.

1. Cell Culture and Treatment:

-

Culture KU812 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 106 cells/mL in a 6-well plate.

-

Treat cells with varying concentrations of PROTAC(H-PGDS)-7 (e.g., 0.01 pM to 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H-PGDS (e.g., rabbit polyclonal, 1:1000-1:3000 dilution) overnight at 4°C.[7]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

5. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the H-PGDS band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of H-PGDS degradation relative to the vehicle-treated control.

dot

Figure 3: Western blot experimental workflow.

Cell Viability Assay

This protocol assesses the cytotoxic effects of PROTAC(H-PGDS)-7 on cells.

1. Cell Seeding:

-

Seed KU812 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to acclimate.

2. Compound Treatment:

-

Prepare a serial dilution of PROTAC(H-PGDS)-7 in culture medium.

-

Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for a specified period (e.g., 72 hours).

3. Viability Measurement:

-

Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

-

Follow the manufacturer's protocol for the chosen reagent.

-

For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.

-

For MTT, add the MTT reagent, incubate to allow for formazan crystal formation, solubilize the crystals, and measure absorbance.

4. Data Analysis:

-

Normalize the viability data to the vehicle-treated control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

PROTAC(H-PGDS)-7 exemplifies the power of targeted protein degradation, achieving remarkable potency through the recruitment of the E3 ligase cereblon. Its ability to induce the degradation of H-PGDS at picomolar concentrations highlights the efficiency of the PROTAC-mediated ternary complex formation and subsequent ubiquitination. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further explore and build upon the understanding of cereblon's role in the activity of PROTAC(H-PGDS)-7. Future biophysical studies to quantitatively characterize the ternary complex will undoubtedly provide even greater insights into the structure-activity relationships of this potent degrader and pave the way for the rational design of next-generation therapeutics.

References

- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRBN ligand expansion for hematopoietic prostaglandin D2 synthase (H-PGDS) targeting PROTAC design and their in vitro ADME profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.dundee.ac.uk [sites.dundee.ac.uk]

- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-HPGDS Antibodies | Invitrogen [thermofisher.com]

- 7. HPGDS antibody (22522-1-AP) | Proteintech [ptglab.com]

TFC-007 and Pomalidomide Conjugate: A Novel Strategy for Targeted Degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This technical guide delves into the core principles and practical application of a novel targeted protein degrader, a conjugate of TFC-007 and pomalidomide, for the selective degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in various inflammatory and allergic diseases. By harnessing the cell's natural protein disposal machinery, this conjugate, known as a Proteolysis Targeting Chimera (PROTAC), offers a promising new avenue for therapeutic intervention.

This guide provides a comprehensive overview of the TFC-007 and pomalidomide conjugate, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Concepts: PROTAC Technology and the TFC-007-Pomalidomide Conjugate

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The TFC-007-pomalidomide conjugate leverages this technology to target H-PGDS. The components of this PROTAC are:

-

TFC-007: A selective inhibitor of H-PGDS, which serves as the POI-binding ligand.[1]

-

Pomalidomide: A derivative of thalidomide that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4]

-

Linker: A chemical moiety that connects TFC-007 and pomalidomide, optimizing the formation of a stable ternary complex between H-PGDS and CRBN.

Quantitative Data Summary

The efficacy of the TFC-007 and pomalidomide conjugate has been evaluated through various studies, leading to the development of highly potent degraders. The following tables summarize the key quantitative data for two notable conjugates: PROTAC(H-PGDS)-1 and the more potent PROTAC(H-PGDS)-7.

| Compound | Description | IC50 (H-PGDS Inhibition) | DC50 (H-PGDS Degradation) | Cell Line | Incubation Time | Reference |

| TFC-007 | H-PGDS Inhibitor | 83 nM | - | - | - | [1][5][6] |

| PROTAC(H-PGDS)-1 | TFC-007 conjugated to pomalidomide | - | Effective degradation at ≥ 10 nM | KU812 | 3 hours | [7][8] |

| PROTAC(H-PGDS)-7 | TFC-007 directly linked to a pomalidomide derivative | - | 17.3 pM | KU812 | 24 hours | [3][9][10] |

Table 1: Potency of TFC-007 and its PROTAC Conjugates

| Compound | Effect on PGD2 Production | Cell Line | Experimental Conditions | Reference |

| PROTAC(H-PGDS)-1 | Potent suppression of PGD2 production. | KU812 | - | [7][11] |

| PROTAC(H-PGDS)-7 | Potent suppression of PGD2 production. | KU812 | - | [3][9] |

Table 2: Functional Activity of H-PGDS PROTACs

Signaling Pathway and Mechanism of Action

To understand the context of H-PGDS and the mechanism of the TFC-007-pomalidomide conjugate, it is essential to visualize the relevant biological pathways.

H-PGDS in the Arachidonic Acid Cascade

H-PGDS is a key enzyme in the downstream metabolism of arachidonic acid.[6][12] The following diagram illustrates this pathway.

Caption: The Arachidonic Acid to PGD2 Signaling Pathway.

Mechanism of Action of the TFC-007-Pomalidomide PROTAC

The TFC-007-pomalidomide conjugate acts as a molecular bridge to induce the degradation of H-PGDS. The process is depicted below.

Caption: Mechanism of H-PGDS degradation by the PROTAC.

Experimental Protocols

This section provides a detailed methodology for key experiments involved in the development and characterization of the TFC-007-pomalidomide conjugate, based on published literature.[2]

Synthesis of PROTAC(H-PGDS)-1

The synthesis of PROTAC(H-PGDS)-1 involves the conjugation of a TFC-007 derivative with a pomalidomide-linker moiety. The following is a representative synthetic scheme.

Caption: General workflow for the synthesis of PROTAC(H-PGDS)-1.

Materials:

-

TFC-007 carboxylic acid derivative

-

Pomalidomide-PEG-amine linker

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC for purification

Procedure:

-

Dissolve the TFC-007 carboxylic acid derivative in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the pomalidomide-PEG-amine linker to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC(H-PGDS)-1.

H-PGDS Degradation Assay (Western Blot)

This protocol describes the evaluation of H-PGDS protein levels in cells treated with the PROTAC.

Materials:

-

KU812 cells (or other cells endogenously expressing H-PGDS)

-

PROTAC(H-PGDS)-1 or PROTAC(H-PGDS)-7

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H-PGDS, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed KU812 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 3, 6, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H-PGDS and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the H-PGDS signal to the β-actin signal to determine the percentage of degradation relative to the vehicle control.

PGD2 Production Measurement (ELISA)

This protocol outlines the measurement of PGD2 levels in the cell culture supernatant following PROTAC treatment.

Materials:

-

KU812 cells

-

PROTAC(H-PGDS)-1 or PROTAC(H-PGDS)-7

-

DMSO (vehicle control)

-

Calcium ionophore (e.g., A23187) to stimulate PGD2 production

-

PGD2 ELISA Kit

-

Microplate reader

Procedure:

-

Seed KU812 cells in a 24-well plate.

-

Pre-treat the cells with different concentrations of the PROTAC or DMSO for a specified duration (e.g., 24 hours).

-

Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) for 30 minutes to induce PGD2 production.

-

Collect the cell culture supernatant.

-

Measure the PGD2 concentration in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the PGD2 concentration based on the standard curve.

-

Normalize the PGD2 levels to the total protein content or cell number.

Conclusion

The TFC-007-pomalidomide conjugate represents a significant advancement in the targeted degradation of H-PGDS. With the development of highly potent versions like PROTAC(H-PGDS)-7, this approach holds considerable promise for the treatment of inflammatory and allergic diseases driven by excess PGD2. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and drug developers to explore and expand upon this innovative therapeutic strategy. The continued optimization of linker chemistry and the exploration of alternative E3 ligase recruiters will likely lead to even more effective H-PGDS degraders in the future.

References

- 1. vitabase.com [vitabase.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. glpbio.com [glpbio.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. researchgate.net [researchgate.net]

- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 7. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. development-of-a-hematopoietic-prostaglandin-d-synthase-degradation-inducer - Ask this paper | Bohrium [bohrium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Design and Discovery of Protac(H-pgds)-7: A Technical Guide

This guide provides an in-depth overview of the design, discovery, and characterization of Protac(H-pgds)-7, a potent and selective degrader of Hematopoietic Prostaglandin D Synthase (H-PGDS). This document is intended for researchers, scientists, and drug development professionals interested in the application of Proteolysis Targeting Chimera (PROTAC) technology and in silico drug design.

Introduction to Protac(H-pgds)-7

Protac(H-pgds)-7 is a novel PROTAC designed to induce the degradation of H-PGDS, a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] Overproduction of PGD2 is implicated in various inflammatory and allergic diseases, making H-PGDS an attractive therapeutic target.[3] Protac(H-pgds)-7 was developed through a rational, in silico-driven approach, highlighting the power of computational methods in accelerating PROTAC discovery.[3][4] This molecule is composed of a ligand for H-PGDS (based on the inhibitor TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), joined by a linker.[5] By simultaneously binding to H-PGDS and CRBN, Protac(H-pgds)-7 facilitates the ubiquitination and subsequent proteasomal degradation of H-PGDS.[3]

Data Presentation

Potency and Efficacy

The following table summarizes the key quantitative data for Protac(H-pgds)-7, demonstrating its high potency in degrading H-PGDS.

| Parameter | Value | Cell Line | Incubation Time | Reference |

| DC50 | 17.3 pM | KU812 | 24 hours | [3][5][6] |

| DC50 | 26.3 pM | KU812 | 6 hours | [3] |

DC50 (Degradation Concentration 50): The concentration of the compound required to degrade 50% of the target protein.

In Vitro Activity

Protac(H-pgds)-7 not only degrades H-PGDS but also effectively suppresses its enzymatic activity, leading to a reduction in PGD2 production.

| Assay | Effect | Cell Line | Reference |

| PGD2 Production | Potent suppression | KU812 | [3][6] |

| Inflammatory Cytokine Inhibition | Better inhibition than TFC-007 | mdx mice model of Duchenne muscular dystrophy | [2] |

In Silico Design and Discovery Workflow

The development of Protac(H-pgds)-7 was guided by computational modeling, which played a crucial role in optimizing the linker between the H-PGDS and CRBN ligands.

Mechanism of Action: H-PGDS Degradation Pathway

Protac(H-pgds)-7 operates through the ubiquitin-proteasome system (UPS) to induce the degradation of H-PGDS. The following diagram illustrates this process.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of Protac(H-pgds)-7. These protocols are based on standard procedures used in PROTAC research and information available in the supporting information of the primary publication.[4]

Synthesis of Protac(H-pgds)-7

The synthesis of Protac(H-pgds)-7 involves the coupling of the H-PGDS inhibitor TFC-007 with the CRBN ligand pomalidomide. A detailed synthetic scheme can be found in the supplementary information of the primary publication by Yokoo et al.[4]

Cell Culture

-

Cell Line: KU812 (human basophilic leukemia cell line)

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for H-PGDS Degradation

-

Cell Treatment: Seed KU812 cells in 6-well plates. Treat cells with varying concentrations of Protac(H-pgds)-7 or DMSO (vehicle control) for the desired time (e.g., 6 or 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against H-PGDS overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

PGD2 Production Measurement (ELISA)

-

Cell Treatment: Treat KU812 cells with Protac(H-pgds)-7 or vehicle control for 24 hours.

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) for 30 minutes to induce PGD2 production.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.

-

Analysis: Generate a standard curve and determine the PGD2 concentration in the samples.

In Vitro Ubiquitination Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant H-PGDS, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, and the E3 ligase complex (CRBN-DDB1-CUL4A-Rbx1).

-

PROTAC Addition: Add Protac(H-pgds)-7 or DMSO to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-H-PGDS antibody to detect ubiquitinated forms of H-PGDS (which will appear as a ladder of higher molecular weight bands).

Conclusion

Protac(H-pgds)-7 is a highly potent and selective degrader of H-PGDS, developed through a successful in silico design strategy. Its ability to efficiently induce the degradation of H-PGDS and consequently suppress PGD2 production makes it a promising therapeutic candidate for inflammatory and allergic diseases. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation.

References

Unveiling the Potency of Protac(H-pgds)-7: A Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and mechanism of action of Protac(H-pgds)-7, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in various inflammatory and allergic diseases. Protac(H-pgds)-7 represents a promising therapeutic strategy by not just inhibiting, but completely removing the target protein.

Core Mechanism of Action

Protac(H-pgds)-7 is a heterobifunctional molecule that consists of two key moieties connected by a linker: TFC-007, a potent inhibitor that binds to H-PGDS, and pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both H-PGDS and CRBN, Protac(H-pgds)-7 forms a ternary complex, which brings the E3 ligase in close proximity to H-PGDS. This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to H-PGDS, marking it for degradation by the proteasome. This targeted protein degradation leads to a sustained suppression of PGD2 production.

Quantitative Binding and Degradation Data

The efficacy of Protac(H-pgds)-7 is underscored by its high binding affinity to H-PGDS and its potent induction of H-PGDS degradation. The following tables summarize the key quantitative data.

| Compound | Target | Assay Type | Value |

| Protac(H-pgds)-7 | H-PGDS | Competitive Binding (IC₅₀) | 0.14 µM[1] |

| TFC-007 (H-PGDS ligand) | H-PGDS | Competitive Binding (IC₅₀) | 0.17 µM[1] |

| Pomalidomide (CRBN ligand) | CRBN | Dissociation Constant (Kd) | ~250 nM[2] |

| Pomalidomide (CRBN ligand) | CRBN | Competitive Binding (IC₅₀) | ~2 µM[3] |

Table 1: Binding Affinity of Protac(H-pgds)-7 and its Components

| Compound | Cell Line | Assay Type | Value |

| Protac(H-pgds)-7 | KU812 | Degradation Concentration (DC₅₀) | 17.3 pM[4][5] |

Table 2: Degradation Activity of Protac(H-pgds)-7

Signaling Pathway and Experimental Workflows

To visually represent the underlying processes, the following diagrams have been generated using Graphviz.

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay for H-PGDS

This assay is used to determine the binding affinity (IC₅₀) of Protac(H-pgds)-7 to H-PGDS by measuring the displacement of a fluorescently labeled ligand (probe).

Materials:

-

Purified recombinant H-PGDS protein

-

Fluorescently labeled H-PGDS ligand (e.g., a fluorescent derivative of an H-PGDS inhibitor)

-

Protac(H-pgds)-7

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well assay plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare a stock solution of the fluorescent probe in assay buffer. Prepare a serial dilution of Protac(H-pgds)-7 in assay buffer. Prepare a solution of H-PGDS protein in assay buffer at a concentration that gives an optimal polarization window.

-

Assay Plate Setup: To each well, add the fluorescent probe at a fixed final concentration.

-

Addition of Competitor: Add the serially diluted Protac(H-pgds)-7 to the wells. Include control wells with buffer only (for background) and probe plus H-PGDS without competitor (for maximum polarization).

-

Initiation of Binding: Add the H-PGDS protein solution to all wells except the background controls.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The IC₅₀ value is determined by plotting the fluorescence polarization values against the logarithm of the Protac(H-pgds)-7 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for H-PGDS Degradation

This method is used to quantify the degradation of H-PGDS in cells treated with Protac(H-pgds)-7 and to determine the DC₅₀ value.

Materials:

-

KU812 cells

-

Cell culture medium and supplements

-

Protac(H-pgds)-7

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H-PGDS and an anti-loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed KU812 cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of Protac(H-pgds)-7 for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations of all samples and denature them in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-H-PGDS antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities for H-PGDS and the loading control. Normalize the H-PGDS signal to the loading control signal for each sample. The DC₅₀ value is calculated by plotting the normalized H-PGDS levels against the logarithm of the Protac(H-pgds)-7 concentration and fitting the data to a dose-response curve.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

Methodological & Application

Application Notes and Protocols for Protac(H-pgds)-7 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protac(H-pgds)-7 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in various physiological and pathological processes, including allergic reactions and inflammation.[4] Protac(H-pgds)-7 is a heterobifunctional molecule comprising a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase cereblon (CRBN) (pomalidomide).[1][2] By simultaneously binding to H-PGDS and CRBN, Protac(H-pgds)-7 facilitates the ubiquitination of H-PGDS, marking it for degradation by the proteasome.[4] This targeted protein degradation approach offers a powerful alternative to traditional enzyme inhibition.

These application notes provide detailed protocols for the in vitro characterization of Protac(H-pgds)-7, focusing on its ability to induce H-PGDS degradation in the human basophilic leukemia cell line KU812 and to suppress PGD2 production.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for Protac(H-pgds)-7 in KU812 cells.

| Parameter | Value | Cell Line | Treatment Time | Reference |

| DC50 | 17.3 pM | KU812 | 24 hours | [1][3][5] |

| DC50 | 26.3 pM | KU812 | 6 hours | [3] |

DC50 (Degradation Concentration 50): The concentration of Protac(H-pgds)-7 required to induce 50% degradation of H-PGDS protein.

Signaling Pathway and Mechanism of Action

Protac(H-pgds)-7 operates through the ubiquitin-proteasome system to induce the targeted degradation of H-PGDS. The process is initiated by the formation of a ternary complex between Protac(H-pgds)-7, the H-PGDS protein, and the E3 ubiquitin ligase CRBN. This proximity, induced by the PROTAC, allows for the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of H-PGDS. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the H-PGDS protein.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel Fused Heteroaromatics-Based MALT1 Inhibitors by High-Throughput Screening to Treat B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of H-PGDS Degradation by Protac(H-pgds)-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS) induced by Protac(H-pgds)-7 using Western blotting. Protac(H-pgds)-7 is a potent molecular glue degrader that targets H-PGDS for proteasomal degradation.

Introduction to H-PGDS and Protac(H-pgds)-7

Hematopoietic Prostaglandin D Synthase (H-PGDS) is an enzyme that catalyzes the conversion of PGH2 to PGD2, a key mediator in allergic and inflammatory responses.[1][2][3] Elevated levels of PGD2 are associated with various diseases, making H-PGDS a significant therapeutic target.[1][4]

Protac(H-pgds)-7 is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of H-PGDS.[5][6] It functions by forming a ternary complex between H-PGDS and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of H-PGDS by the proteasome.[7][8][9][10] This targeted protein degradation offers a powerful approach to modulate the activity of H-PGDS.

Quantitative Data Summary

The efficacy of Protac(H-pgds)-7 in degrading H-PGDS has been demonstrated in cellular assays. The following table summarizes the key quantitative data.

| Compound | Cell Line | DC50 | Incubation Time | Reference |

| Protac(H-pgds)-7 | KU812 | 17.3 pM | 24 hours | [5][6][11][12][13] |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of H-PGDS and the experimental workflow for assessing its degradation by Protac(H-pgds)-7.

Caption: H-PGDS signaling pathway in the context of allergic inflammation.

Caption: Experimental workflow for Western blot analysis of H-PGDS degradation.

Experimental Protocol: Western Blotting

This protocol outlines the steps to quantify the degradation of H-PGDS in KU812 cells following treatment with Protac(H-pgds)-7.

Materials and Reagents

-

Cell Line: KU812 (human basophilic leukemia cell line)

-

Compound: Protac(H-pgds)-7

-

Antibodies:

-

Primary Antibody: Rabbit anti-H-PGDS antibody

-

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

-

Reagents:

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

Tris-Glycine SDS-PAGE Gels

-

PVDF Membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

DMSO (for dissolving Protac(H-pgds)-7)

-

Procedure

-

Cell Culture and Treatment:

-

Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Prepare stock solutions of Protac(H-pgds)-7 in DMSO.

-

Treat the cells with increasing concentrations of Protac(H-pgds)-7 (e.g., 0, 1, 10, 100 pM, and 1, 10 nM) for 24 hours. Include a vehicle control (DMSO only).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-H-PGDS antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

For the loading control, repeat steps 7-10 with the anti-β-actin or anti-GAPDH primary antibody and the corresponding HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for H-PGDS and the loading control (β-actin or GAPDH) using image analysis software (e.g., ImageJ).

-

Normalize the H-PGDS band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of H-PGDS degradation for each treatment condition relative to the vehicle control.

-

Plot the percentage of H-PGDS remaining versus the concentration of Protac(H-pgds)-7 to determine the DC50 value.

-

References

- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. PGDS - Wikipedia [en.wikipedia.org]

- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 9. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]

- 13. PROTAC(H-PGDS)-3 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Measuring Prostaglandin D2 Levels Following Protac(H-pgds)-7 Treatment

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in quantifying the effect of Protac(H-pgds)-7 on prostaglandin D2 (PGD2) levels. Protac(H-pgds)-7 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of PGD2.[1][2][3][4] By degrading H-PGDS, Protac(H-pgds)-7 effectively reduces the production of PGD2, a lipid mediator implicated in various physiological and pathological processes, including allergic reactions and inflammation.[5][6]

These protocols outline the in vitro treatment of a relevant cell line (KU812) with Protac(H-pgds)-7 and provide two established methods for the subsequent measurement of PGD2 in cell culture supernatants: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action of Protac(H-pgds)-7

Protac(H-pgds)-7 is a heterobifunctional molecule that consists of a ligand that binds to H-PGDS and another ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[1][6] This dual binding brings the E3 ligase into close proximity with H-PGDS, leading to the ubiquitination and subsequent degradation of the H-PGDS protein by the proteasome. The degradation of H-PGDS disrupts the biosynthetic pathway of PGD2, resulting in a significant reduction of its levels.

Data Presentation

Quantitative Analysis of Protac(H-pgds)-7 Activity

The following table summarizes the quantitative data regarding the efficacy of Protac(H-pgds)-7 in degrading H-PGDS and subsequently reducing PGD2 levels in KU812 cells.

| Parameter | Cell Line | Value | Incubation Time | Reference |

| H-PGDS Degradation (DC50) | KU812 | 17.3 pM | 24 hours | [1][2][3][4][5] |

| H-PGDS Degradation (DC50) | KU812 | 26.3 pM | 6 hours | [2] |

| PGD2 Production Inhibition | KU812 | More potent than TFC-007 (H-PGDS inhibitor) at 10 nM | Not Specified | [6] |

Experimental Protocols

Protocol 1: In Vitro Treatment of KU812 Cells with Protac(H-pgds)-7

This protocol describes the treatment of the human basophilic leukemia cell line KU812, which is known to produce PGD2, with Protac(H-pgds)-7.

Materials:

-

KU812 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Protac(H-pgds)-7

-

DMSO (vehicle control)

-

6-well or 24-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Cell Culture: Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed KU812 cells in 6-well or 24-well plates at a density of 1 x 10^6 cells/mL.

-

Protac(H-pgds)-7 Preparation: Prepare a stock solution of Protac(H-pgds)-7 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response curve can be generated using concentrations ranging from picomolar to nanomolar (e.g., 1 pM to 100 nM).

-

Treatment: Treat the cells with varying concentrations of Protac(H-pgds)-7. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the PROTAC.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 6 or 24 hours) at 37°C with 5% CO2.[2]

-

Sample Collection: After incubation, centrifuge the cell suspension at 1,500 rpm for 10 minutes at 4°C to pellet the cells.[7]

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted PGD2.

-

Storage: Assay the supernatant immediately for PGD2 levels or store at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Quantification of PGD2 by ELISA

This protocol provides a general procedure for a competitive ELISA to measure PGD2 levels in cell culture supernatants. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

-

PGD2 ELISA Kit (containing PGD2 standard, biotinylated detection antibody, HRP conjugate, wash buffer, substrate reagent, and stop solution)

-

Cell culture supernatant samples

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.[8]

-

Standard Curve Preparation: Prepare a serial dilution of the PGD2 standard to generate a standard curve. A recommended dilution gradient is 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL.[8]

-

Sample Addition: Add 50 µL of the standard or cell culture supernatant sample to each well of the microplate.

-

Detection Antibody Addition: Immediately add 50 µL of the biotinylated detection antibody to each well.

-

Incubation: Incubate the plate for 45 minutes at 37°C.[8]

-

Washing: Aspirate the contents of the wells and wash each well three times with the provided wash buffer.

-

HRP Conjugate Addition: Add 100 µL of HRP conjugate to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C.[8]

-

Washing: Aspirate the contents and wash each well five times with the wash buffer.

-

Substrate Addition: Add 90 µL of the substrate reagent to each well and incubate for 15 minutes at 37°C in the dark.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of PGD2 in the samples by comparing their OD values to the standard curve. The concentration of PGD2 is inversely proportional to the OD.

Protocol 3: Quantification of PGD2 by LC-MS/MS

This protocol provides a general workflow for the quantification of PGD2 in cell culture supernatants using LC-MS/MS. This method offers high sensitivity and specificity.

Materials:

-

Cell culture supernatant samples

-

Internal standard (e.g., d4-PGD2)

-

Solid Phase Extraction (SPE) cartridges

-

Acetonitrile, Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen supernatant samples on ice.

-

To 500 µL of supernatant, add an internal standard (d4-PGD2) to control for sample loss and ionization variability.[9]

-

Perform Solid Phase Extraction (SPE) to clean up and concentrate the sample. The exact SPE protocol may vary depending on the cartridge used.

-

-

LC Separation:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

A typical gradient might start at a low percentage of Solvent B, gradually increasing to elute PGD2.

-

-

MS/MS Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for PGD2 and the internal standard (d4-PGD2). For example, the transition for PGD2 could be m/z 351 -> 271.

-

-

Quantification:

-

Create a standard curve by analyzing known concentrations of PGD2.

-

Quantify the amount of PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Mandatory Visualizations

Caption: Mechanism of Protac(H-pgds)-7 action on the PGD2 synthesis pathway.

Caption: Experimental workflow for measuring PGD2 after Protac(H-pgds)-7 treatment.

Caption: Simplified signaling pathway of Prostaglandin D2 (PGD2).

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]

- 4. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ELISA Protocol [protocols.io]

- 8. Various Species PGD2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protac(H-pgds)-7 in KU812 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protac(H-pgds)-7 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS).[1][2] H-PGDS is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a mediator involved in allergic inflammation and other immunological responses.[3][4][5] This document provides detailed protocols for the application of Protac(H-pgds)-7 in KU812 cells, a human basophilic cell line that endogenously expresses H-PGDS.[6][7]

Protac(H-pgds)-7 is comprised of a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide).[1][2] By bringing H-PGDS into proximity with Cereblon, Protac(H-pgds)-7 facilitates the ubiquitination and subsequent proteasomal degradation of H-PGDS, leading to a reduction in PGD2 production.[8] This makes Protac(H-pgds)-7 a valuable tool for studying the role of H-PGDS in cellular signaling and a potential therapeutic agent for H-PGDS-related diseases.[8]

The KU812 cell line was established from the peripheral blood of a patient with chronic myelogenous leukemia and exhibits characteristics of immature basophilic leukocytes.[7] These cells are a relevant model for studying allergic responses and the effects of molecules targeting pathways active in basophils and mast cells.[5][9]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line | Reference |

| Protac(H-pgds)-7 DC₅₀ | 17.3 pM (at 24 hours) | KU812 | [1][2][8][10] |

| Protac(H-pgds)-7 Solubility | 10 mg/mL in DMSO | - | [1][2] |

| Molecular Weight | 742.8 g/mol | - | [1][10] |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the mechanism of action of Protac(H-pgds)-7 and the experimental workflow for its use in KU812 cells.

Caption: Mechanism of Action of Protac(H-pgds)-7.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. ahajournals.org [ahajournals.org]

- 4. rep.bioscientifica.com [rep.bioscientifica.com]

- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation | MDPI [mdpi.com]

- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcrj.org.br [bcrj.org.br]

- 8. chemrxiv.org [chemrxiv.org]

- 9. FcεRI, but Not FcγR, Signals Induce Prostaglandin D2 and E2 Production from Basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Protac(H-pgds)-7 in a Duchenne Muscular Dystrophy Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction